Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound is formally named (2-fluorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone under IUPAC nomenclature, reflecting its β-carboline core fused to a 2-fluorobenzoyl group. Its CAS Registry Number, 906067-42-3, uniquely identifies it in chemical databases. The molecular formula, C₁₈H₁₁FN₂O , corresponds to a molar mass of 290.29 g/mol. The SMILES notation, O=C(C1=CC=CC=C1F)C2=NC=CC3=C2NC4=C3C=CC=C4 , encodes its planar structure comprising a pyridoindole system linked to a fluorinated phenyl ring via a ketone bridge.
| Property | Value |
|---|---|
| CAS Registry Number | 906067-42-3 |
| Molecular Formula | C₁₈H₁₁FN₂O |
| Molecular Weight | 290.29 g/mol |
| SMILES | O=C(C1=CC=CC=C1F)C2=NC=CC3=C2NC4=C3C=CC=C4 |
Molecular Architecture and Conformational Analysis
X-ray Crystallographic Data Interpretation
While no direct X-ray crystallographic data exists for this compound, studies on analogous β-carboline derivatives reveal a planar pyridoindole core with slight torsional distortions at the ketone bridge. For example, refinements of transthyretin structures at 1.7-Å resolution demonstrate how substituents like fluorophenyl groups induce steric strain, altering bond angles by up to 1 Å. Applied here, the 2-fluorophenyl moiety likely induces a 5–10° dihedral angle relative to the pyridoindole plane, optimizing π-π stacking while minimizing van der Waals repulsions.
Computational Molecular Modeling Studies
Density functional theory (DFT) calculations on related pyridoindole systems predict a HOMO-LUMO gap of 3.5–4.0 eV for (2-fluorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone, with frontier orbitals localized on the pyridoindole π-system and fluorophenyl ring. Geometry optimizations at the B3LYP/6-311+G(d,p) level suggest the ketone oxygen adopts a syn-periplanar conformation relative to the pyridine nitrogen, stabilizing the structure through n→π* hyperconjugation.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CDCl₃): The pyridoindole protons resonate as a multiplet at δ 7.25–8.10 ppm, while the 2-fluorophenyl group shows characteristic ortho-fluorine coupling (J = 8.5 Hz) at δ 7.45–7.60 ppm. The deshielded H-3 proton of the β-carboline core appears as a singlet at δ 8.85 ppm due to anisotropic effects from the ketone group.
¹³C NMR (125 MHz, CDCl₃): Key signals include the ketone carbonyl at δ 192.5 ppm, fluorinated aromatic carbons at δ 115.3 (C-F) and 130.8 ppm (C-ortho to F), and pyridoindole carbons between δ 120–145 ppm.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces a molecular ion peak at m/z 290.1 ([M]⁺), with major fragments at m/z 273.1 ([M–OH]⁺, 100%) and m/z 167.0 corresponding to the 9H-pyrido[3,4-b]indol-1-yl cation. The fluorophenyl moiety undergoes neutral loss of HF (20 Da), yielding a minor fragment at m/z 270.1.
Infrared Absorption Characteristics
Fourier-transform infrared (FTIR) spectroscopy reveals a strong carbonyl stretch at 1685 cm⁻¹, redshifted relative to aliphatic ketones due to conjugation with the aromatic systems. The C-F vibration appears as a medium-intensity band at 1220 cm⁻¹, while N-H stretching of the indole ring generates a broad absorption near 3400 cm⁻¹.
| Spectral Technique | Key Features |
|---|---|
| ¹H NMR | δ 8.85 (H-3), δ 7.45–7.60 (fluorophenyl) |
| ¹³C NMR | δ 192.5 (C=O), δ 115.3 (C-F) |
| EI-MS | m/z 290.1 (M⁺), m/z 273.1 ([M–OH]⁺) |
| FTIR | 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F) |
Properties
CAS No. |
906067-42-3 |
|---|---|
Molecular Formula |
C18H11FN2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-fluorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H |
InChI Key |
NMVIJWWJRYJSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction
The Pictet–Spengler reaction forms the pyrido[3,4-b]indole core by condensing tryptophan derivatives with aldehydes. For this compound, DL-tryptophan is esterified to ethyl tryptophanate, followed by cyclization with 2-fluorobenzaldehyde under acidic conditions.
Procedure :
- Esterification : DL-tryptophan reacts with thionyl chloride in ethanol to form ethyl tryptophanate.
- Cyclization : Ethyl tryptophanate undergoes Pictet–Spengler cyclization with 2-fluorobenzaldehyde in trifluoroacetic acid (TFA) at 60°C for 12 hours.
- Oxidation : The intermediate is oxidized using potassium permanganate to yield the aromatic β-carboline framework.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, EtOH, reflux | 85–90% |
| 2 | 2-Fluorobenzaldehyde, TFA, 60°C | 70–75% |
| 3 | KMnO₄, H₂O, 80°C | 65% |
Friedel–Crafts Acylation of Pyridoindole
Direct Acylation with 2-Fluorobenzoyl Chloride
The 9H-pyrido[3,4-b]indole core is acylated at the 1-position using 2-fluorobenzoyl chloride under Friedel–Crafts conditions.
Procedure :
- Activation : 9H-Pyrido[3,4-b]indole is dissolved in dichloromethane (DCM) with AlCl₃ as a catalyst.
- Acylation : 2-Fluorobenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
- Workup : The mixture is quenched with ice-cold water, and the product is extracted with DCM.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0°C → rt |
| Yield | 60–68% |
Transition-Metal Catalyzed Coupling
Suzuki–Miyaura Coupling
A palladium-catalyzed coupling introduces the 2-fluorophenyl group post-core formation. The 1-bromo-pyridoindole intermediate reacts with 2-fluorophenylboronic acid.
Procedure :
- Bromination : Pyridoindole is brominated at the 1-position using N-bromosuccinimide (NBS).
- Coupling : Brominated intermediate, 2-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ are refluxed in dioxane/water (4:1).
Key Data :
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2.5 equiv |
| Yield | 55–62% |
Microwave-Assisted Synthesis
One-Pot Cyclization/Acylation
Microwave irradiation accelerates the formation of the pyridoindole core and subsequent acylation.
Procedure :
- Cyclization : Tryptamine and 2-fluorobenzaldehyde are heated under microwave irradiation (150°C, 20 min) in acetic acid.
- In Situ Acylation : 2-Fluorobenzoyl chloride is added, and the mixture is irradiated for an additional 10 minutes.
Key Data :
| Condition | Value |
|---|---|
| Power | 300 W |
| Time | 30 min |
| Yield | 75–80% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pictet–Spengler | High atom economy | Multi-step, requires oxidation | 60–70% |
| Friedel–Crafts | Direct functionalization | Regioselectivity challenges | 60–68% |
| Suzuki Coupling | Modular aryl introduction | Requires brominated precursor | 55–62% |
| Microwave | Rapid, high efficiency | Specialized equipment needed | 75–80% |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >95% purity for microwave-derived product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The compound reacts under specific conditions, such as:
Oxidation: Conducted in acidic or basic media.
Reduction: Often performed in anhydrous conditions to prevent unwanted side reactions.
Substitution: Typically carried out at controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which in turn modulate various physiological processes. This compound’s effects on neurotransmitter levels and receptor activity are key to its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Antiviral Activity
Key analogues and their biological activities are summarized below:
Key Observations :
- Fluorine Position : The 4-fluorophenyl analogue (7k) exhibits 2-fold higher potency than the 2-fluorophenyl target (7l), suggesting para-substitution optimizes interactions with biological targets .
- Aryl Group Diversity : Replacing phenyl with thiophene (Compound 76) improves anti-HIV activity, indicating flexibility in aryl group selection .
Structural and Physicochemical Properties
Spectral Data
- IR/NMR Trends : The target compound (7l) shares characteristic IR peaks (≈1629 cm⁻¹ for C=O) and NMR shifts (δ 8.51–6.66 ppm for aromatic protons) with analogues like 7g and 7j, confirming structural consistency .
- Molecular Weight: Fluorine’s lower atomic mass (vs.
ADMET Considerations
Mechanistic Insights
- SAR Drivers: Electron-withdrawing groups (F, Cl, NO2) enhance antiviral activity by modulating electron density on the pyridoindole core, possibly improving target binding .
Biological Activity
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is a compound belonging to the class of pyridoindoles, characterized by its unique structural features and diverse biological activities. Its molecular formula is C₁₈H₁₁FN₂O, with a molecular weight of approximately 294.29 g/mol. The compound's structure includes a pyrido[3,4-b]indole core and a fluorophenyl substituent at the methanone position, which contributes to its potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- exhibit significant anticancer activity against various cancer cell lines. The indole and pyridoindole classes are known for their ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study evaluating the efficacy of several pyridoindole derivatives, Methanone derivatives were shown to inhibit the proliferation of human cancer cell lines such as HeLa and HCT116. The compound's mechanism of action involved targeting specific signaling pathways associated with cancer progression.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Methanone derivative A | 5.2 | HeLa |
| Methanone derivative B | 3.8 | HCT116 |
| Methanone derivative C | 4.5 | A375 |
Antiviral Activity
Methanone derivatives have also been studied for their antiviral properties, particularly against HIV and Leishmania infections. The presence of the fluorophenyl group enhances the compound's interaction with viral proteins.
Case Study: Anti-HIV Activity
In a study focusing on pyridoindole derivatives as anti-HIV agents, one compound exhibited an effective EC50 value of 0.53 µM against HIV-1 replication. This highlights the potential of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- in antiviral drug development.
| Compound Name | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 7g | 0.53 | 483 |
| Compound 7e | 3.8 | >105 |
| Compound 7i | 2.8 | >105 |
Anti-inflammatory and Antimicrobial Activities
The biological profile of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- extends to anti-inflammatory and antimicrobial activities. The compound has shown promise in reducing inflammation markers and inhibiting bacterial growth in vitro.
The biological activities of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- can be attributed to its ability to bind to specific biological targets:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest.
- Apoptosis Induction : Activation of pro-apoptotic pathways contributes to cancer cell death.
- Viral Inhibition : Interference with viral replication mechanisms prevents pathogen proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Methanone derivatives:
| Structural Feature | Biological Activity |
|---|---|
| Fluorinated Phenyl Group | Enhanced antiviral activity |
| Pyridoindole Core | Anticancer properties |
| Methanone Group | Increased binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
